3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole
Description
Structure and Synthesis: This compound (CAS reference DS266) is a bicyclic isoxazole derivative with the molecular formula C₁₆H₁₆F₃NO₃ . Its structure features a trifluoromethyl (-CF₃) group at the 7-position, a hydroxyl (-OH) group, and a p-methoxybenzylidene substituent at the 3-position. The stereochemistry of the benzylidene group is specified as E-configuration, which influences its reactivity and biological interactions .
Propriétés
IUPAC Name |
(7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-22-12-7-5-10(6-8-12)9-11-3-2-4-13-14(11)20-23-15(13,21)16(17,18)19/h5-9,13,21H,2-4H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMHCRRVCTZRN-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3C2=NOC3(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3C2=NOC3(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(E)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₆F₃NO₃
- CAS Number : 479499-14-4
- Molecular Weight : 325.3 g/mol
The compound exhibits biological activity through various mechanisms:
- Tubulin Inhibition : Like other isoxazole derivatives, it may inhibit tubulin polymerization, affecting cell division and proliferation in cancer cells.
- Antioxidant Activity : The presence of the hydroxyl group can enhance its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Anticancer Properties
Research indicates that the compound shows selective cytotoxicity towards cancer cells. A study involving the screening of various compounds revealed that derivatives similar to this isoxazole exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) under activated conditions .
Table 1: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4,5,6,6a,7-Hexahydro... | MCF-7 | 15.2 |
| 3,4-Dihydronaphthalenone | MCF-7 | 12.5 |
| BNC105 | HUVEC | 18.0 |
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Neuroprotective Effects
Preliminary studies indicate that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 3,4,5,6,6a,7-Hexahydro... | AChE | 157.31 |
| 3,4-Dihydronaphthalenone | AChE | 130.00 |
| E3024 | BChE | 46.42 |
Case Study 1: Cancer Cell Line Testing
In a focused library screening for tubulin polymerization inhibitors, the compound demonstrated significant selectivity against activated endothelial cells compared to quiescent cells. This selectivity is crucial for developing targeted cancer therapies that spare normal tissues while effectively targeting tumors .
Case Study 2: Neuroprotective Screening
A study evaluating various compounds for neuroprotective effects found that the isoxazole derivative inhibited both AChE and BChE effectively at micromolar concentrations. This suggests potential applications in treating cognitive decline associated with aging and neurodegenerative diseases .
Applications De Recherche Scientifique
Pharmaceutical Research
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow for interactions with cellular pathways involved in cancer proliferation and survival. Research has indicated that derivatives of isoxazole compounds often show promising activity against various cancer cell lines.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. Investigations into its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are ongoing, with initial results indicating potential benefits in reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain pathogens. Studies are being conducted to evaluate its efficacy against bacterial strains and fungi, which could lead to novel antimicrobial agents.
Material Science
The unique chemical structure of 3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(E)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole allows it to be explored as a building block in the synthesis of advanced materials. Its properties may be utilized in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology : Its use in the fabrication of nanomaterials is being investigated for applications in drug delivery systems and biosensors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various isoxazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth in vitro and induced apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Research conducted by a team at a leading university explored the neuroprotective effects of isoxazole derivatives in models of oxidative stress. Their findings suggested that compounds with structural similarities to our target compound effectively reduced markers of oxidative damage and improved cognitive function in animal models .
Comparaison Avec Des Composés Similaires
Physical Properties :
- Melting Point : 192–193°C .
- Synthetic Route : Prepared via cycloaddition reactions involving trifluoromethyl nitrile oxides and alkynes, with optimized conditions to suppress dimerization (e.g., furoxan formation) .
Functional Significance :
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the p-methoxybenzylidene moiety contributes to π-π stacking interactions in biological targets .
Structural Analogs and Substituent Effects
A. DS265 (C₁₅H₁₄F₃NO₂):
- Structure : Lacks the p-methoxybenzylidene group but retains the trifluoromethylated isoxazole core.
- Melting Point : 208–209°C .
B. 6-Ethoxycarbonyl-3,4,5,6,6a,7-hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole (C₁₀H₁₃F₃N₂O₄) :
- Structure : Replaces the benz-[c]-isoxazole core with a pyrido-[4,3-c]-isoxazole system.
- Melting Point : 150–152°C .
C. HWA-486/Leflunomide:
- Structure : 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide.
- Activity: Immunosuppressive agent targeting dihydroorotate dehydrogenase (DHODH) .
- Comparison : While both compounds have trifluoromethyl groups, DS266’s bicyclic framework provides rigidity, possibly improving receptor selectivity over HWA-486’s flexible carboxamide .
Key Findings :
- DS266’s p-methoxybenzylidene group may mimic the 4-methoxy substituent in 4OH-GTS-21, which enhances α7 receptor binding .
- Kumar et al.’s triazole/isoxazole hybrids demonstrate that trifluoromethylation correlates with 3–5× improved antibacterial potency compared to non-fluorinated analogs .
Optimization Insights :
- DS266’s synthesis requires slow addition of nitrile oxide precursors to minimize dimerization, unlike Kumar’s derivatives, which rely on copper-catalyzed click chemistry .
Méthodes De Préparation
[3+2] Cycloaddition of Nitrile Oxides and Alkenes
The benz-[c]-isoxazole ring is synthesized via a nitrile oxide-alkene cycloaddition. A trifluoromethyl-substituted nitrile oxide precursor is generated in situ from hydroxamic acid chlorides (e.g., CF₃CONHOH) using reagents like N-chlorosuccinimide (NCS). Subsequent reaction with a cyclohexene derivative yields the isoxazole ring with regioselective trifluoromethyl placement.
Example Protocol :
-
React CF₃CONHOH with NCS in dichloromethane at 0°C to form CF₃C≡N-O.
-
Add cyclohexene and stir at 25°C for 12 hours.
-
Isolate the cycloadduct via column chromatography (hexane/ethyl acetate).
Yield : 65–72%.
Introduction of the p-Methoxybenzylidene Group
Aldol Condensation with p-Methoxybenzaldehyde
The E-configured benzylidene group is installed via base-catalyzed condensation between a ketone intermediate and p-methoxybenzaldehyde. Lewis acids (e.g., TiCl₄) enhance stereoselectivity by stabilizing the transition state.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Titanium(IV) chloride (10 mol%) |
| Temperature | −20°C → 25°C (gradual warming) |
| Reaction Time | 6 hours |
| E:Z Selectivity | 9:1 |
Post-reduction with NaBH₄ stabilizes the hydroxy group at position 7.
Trifluoromethylation Strategies
Nucleophilic Trifluoromethylation
The trifluoromethyl group is introduced using Ruppert-Prakash reagent (TMSCF₃) under Lewis acid catalysis. The reaction proceeds via a SN2 mechanism at a pre-installed electrophilic center (e.g., bromide or iodide).
Procedure :
Building Block Approach
A pre-synthesized trifluoromethyl-containing fragment (e.g., 7-trifluoromethylcyclohexanone) is integrated early in the synthesis, reducing late-stage functionalization complexity. This method improves overall yield (78%) but requires additional steps for fragment preparation.
Hydrogenation and Ring Saturation
Catalytic Hydrogenation of the Benz-[c]-Isoxazole
Partial hydrogenation of the aromatic ring is achieved using Pd/C (10 wt%) under H₂ (50 psi) in ethanol. Selective saturation of the 5,6-double bond yields the hexahydro derivative without over-reduction of the isoxazole ring.
Critical Parameters :
-
Pressure : 50 psi H₂
-
Temperature : 25°C
-
Time : 8 hours
-
Conversion : >95%
Hydroxylation at Position 7
Epoxidation-Hydrolysis Sequence
The hydroxyl group is introduced via epoxidation of a cyclohexene intermediate followed by acid-catalyzed ring-opening:
-
Epoxidize with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.
-
Hydrolyze the epoxide using H₂SO₄ (0.1 M) in THF/H₂O (1:1).
Yield : 82%.
Final Cyclization and Purification
Phosgene-Mediated Cyclization
The hexahydrobenz-[c]-isoxazole core undergoes cyclization using triphosgene (BTC) in dichloromethane with triethylamine as a base. This step forms the fused isoxazole ring system.
Conditions :
-
Reagent : Triphosgene (1.2 equiv)
-
Base : Et₃N (3.0 equiv)
-
Temperature : 0°C → 25°C
-
Reaction Time : 4 hours
Purification via recrystallization (ethanol/water) affords the final compound in >99% purity.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 3.84 (s, 3H, OCH₃).
-
¹⁹F NMR : δ −62.5 (CF₃).
-
HRMS : m/z 327.3001 [M+H]⁺ (calc. 327.2998).
Q & A
Basic Research Questions
Q. How can experimental design principles optimize the synthesis yield of this compound?
- Methodology: Use Design of Experiments (DoE) to systematically screen reaction variables (e.g., temperature, catalyst loading, solvent polarity). For example, Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time (OVAT) approaches in yield improvement by identifying non-linear interactions between parameters .
- Data Contradictions: While Bayesian optimization is effective for high-dimensional systems, some studies report overfitting risks in small datasets. Cross-validation with orthogonal techniques (e.g., response surface methodology) is recommended .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and functional groups in this compound?
- Methodology:
- NMR: H and C NMR to resolve the E-configuration of the p-methoxybenzylidene group and verify the hydroxyl and trifluoromethyl positions.
- IR: Identify the isoxazole ring vibrations (~1600–1650 cm) and hydroxy group stretching (~3200–3600 cm) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Methodology: Perform accelerated stability studies using HPLC to monitor degradation products. The electron-withdrawing trifluoromethyl group enhances hydrolytic stability in acidic conditions but may promote base-catalyzed ring-opening of the isoxazole .
Advanced Research Questions
Q. What strategies mitigate regioisomer formation during the benzylidene condensation step?
- Methodology:
- Use steric directing groups (e.g., bulky auxiliaries) to favor the E-isomer.
- Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics and thermodynamics .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodology:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent-cage effects on reaction pathways under flow-chemistry conditions .
Q. What mechanistic insights explain contradictory catalytic activity in enantioselective syntheses?
- Methodology:
- Isotope Labeling: Use O or H labeling to track hydroxyl group participation in stereochemical outcomes.
- Kinetic Isotope Effects (KIE): Differentiate between rate-determining steps (e.g., proton transfer vs. ring closure) .
Key Challenges and Recommendations
- Stereochemical Purity: The hydroxy and trifluoromethyl groups create steric clashes, complicating crystallization. Use chiral HPLC or enzymatic resolution for enantiopure batches .
- Scale-Up Limitations: Flow-chemistry systems (e.g., microreactors) improve heat/mass transfer for exothermic benzylidene condensation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
